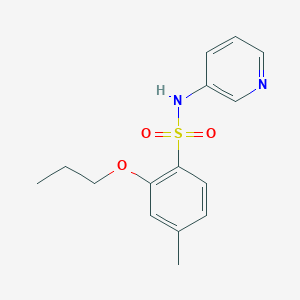
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a sulfonamide compound that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA-A receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which makes it a useful tool for studying the physiology of these channels. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, which makes it a promising compound for drug development.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the regulation of ion channels and other physiological processes.
Méthodes De Synthèse
The synthesis of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinylamine. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have various pharmacological properties, including anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and epilepsy.
Propriétés
Formule moléculaire |
C15H18N2O3S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-14-10-12(2)6-7-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
Clé InChI |
KVXVUGAZMBWWIH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)

